molecular formula C8H8N2O2 B15146255 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol

3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol

Cat. No.: B15146255
M. Wt: 164.16 g/mol
InChI Key: YIILEFNJCMRHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol is a heterocyclic compound that combines the structural features of both furan and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the methyl and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the furan ring .

Scientific Research Applications

3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)pyrazole: Lacks the methyl and hydroxyl groups, which can affect its biological activity.

    1-Methyl-3-(furan-2-yl)pyrazole: Similar structure but without the hydroxyl group.

    5-Hydroxy-3-(furan-2-yl)pyrazole: Similar structure but without the methyl group.

Uniqueness

3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol is unique due to the presence of both the methyl and hydroxyl groups, which can enhance its biological activity and make it a more versatile building block for further chemical modifications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(furan-2-yl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-5,9H,1H3

InChI Key

YIILEFNJCMRHNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CO2

Origin of Product

United States

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